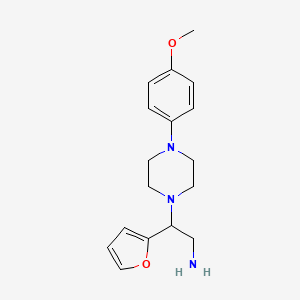

2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine

Description

2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group and an ethanamine moiety bearing a furan-2-yl substituent. These compounds are typically synthesized via condensation or alkylation reactions involving piperazine precursors and substituted aldehydes/ketones .

Properties

IUPAC Name |

2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-21-15-6-4-14(5-7-15)19-8-10-20(11-9-19)16(13-18)17-3-2-12-22-17/h2-7,12,16H,8-11,13,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLBJBLIMUFLET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(CN)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine , often referred to in literature by its structural components, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H18N2O3

- Molecular Weight : 286.331 g/mol

- CAS Number : 719295-20-2

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have demonstrated that related compounds with similar structural motifs can inhibit the growth of cancer cell lines such as MCF-7 and HCT-116. The IC50 values for these compounds ranged from 0.12 to 2.78 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | |

| Compound B | HCT-116 | 0.78 | |

| Compound C | MCF-7 | 0.12 | |

| Doxorubicin | MCF-7 | 0.79 |

Anticonvulsant Properties

The anticonvulsant activity of compounds similar to This compound has been explored, with findings suggesting that modifications to the piperazine moiety can enhance activity against seizure models in rodents. Specific derivatives have shown significant protection against induced seizures, with SAR studies highlighting the importance of the methoxy group in enhancing efficacy .

Anti-Virulence Activity

This compound has also been studied for its anti-virulence properties, particularly against Mycobacterium tuberculosis. It inhibits protein tyrosine phosphatase B (PtpB), a critical enzyme for bacterial virulence, thereby interfering with host immune signaling pathways .

Case Studies

-

Antitumor Efficacy in Preclinical Models :

- A study investigated the effects of a series of piperazine derivatives on tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

-

Anticonvulsant Activity Assessment :

- In a controlled study using the PTZ-induced seizure model in mice, several analogs were tested for anticonvulsant activity. The results indicated that certain modifications to the piperazine ring significantly enhanced protective effects against seizures.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of electron-donating groups (EDGs), such as methoxy substituents on the phenyl ring, correlates positively with increased biological activity across various assays. Conversely, the introduction of electron-withdrawing groups (EWGs) tends to reduce efficacy.

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Electron-Drawing | Para | Decreased activity |

| Electron-Donating | Para | Increased activity |

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity:

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. Studies have shown that 2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine may act on serotonin receptors, which are crucial in mood regulation. The compound's ability to modulate serotonin levels suggests its potential use in treating depression and anxiety disorders .

2. Antipsychotic Properties:

The structural similarity of this compound to known antipsychotic agents suggests it may possess antipsychotic properties. Investigations into its interaction with dopamine receptors could reveal its efficacy in managing conditions like schizophrenia .

3. Neuroprotective Effects:

Recent studies have highlighted the neuroprotective capabilities of compounds containing furan and piperazine rings. The antioxidant properties attributed to the furan moiety may help mitigate oxidative stress in neuronal cells, presenting a promising avenue for treating neurodegenerative diseases .

Pharmacological Applications

1. Drug Delivery Systems:

The compound's lipophilic nature allows it to be incorporated into various drug delivery systems, enhancing the solubility and stability of hydrophobic drugs. Formulations utilizing this compound can improve therapeutic outcomes by ensuring sustained release and targeted delivery .

2. Cosmetic Formulations:

In cosmetic science, the compound has been explored for its potential in developing topical formulations aimed at skin rejuvenation and anti-aging effects. Its moisturizing properties, combined with the antioxidant effects of furan derivatives, make it suitable for inclusion in skin care products .

Case Studies

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

2-(4-(2-Fluorophenyl)piperazin-1-yl)ethanamine (10b)

- Structure : Fluorophenyl group at the piperazine 4-position.

- Synthesis : Prepared via reductive amination (73% yield) .

- Key Data : $ ^1H $ NMR (CDCl₃): δ 2.33–2.36 (t, 2H), 3.88–3.91 (t, 4H) .

- Significance : Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to methoxy groups.

- 2-(4-Benzylpiperazin-1-yl)ethanamine Structure: Benzyl group on piperazine. Key Data: CAS 4553-21-3; molecular weight 245.35 g/mol .

Substituent Variations on the Ethanamine Moiety

2-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanamine

- 2-(3-Methylphenyl)-2-(4-propylpiperazin-1-yl)ethanamine Structure: Propylpiperazine with 3-methylphenyl on ethanamine.

Spectral and Structural Data Comparison

Research Findings and Implications

- Synthetic Flexibility : Piperazine-ethanamine derivatives are synthesized with high yields (35–97%) via reductive amination or condensation, enabling rapid structural diversification .

- Electronic Effects : Methoxy groups (electron-donating) vs. halogens (electron-withdrawing) on aryl substituents modulate electronic environments, influencing receptor affinity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.